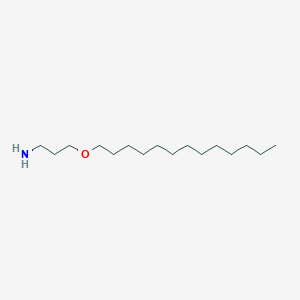

1-Propanamine, 3-(tridecyloxy)-

Description

Properties

CAS No. |

14676-61-0 |

|---|---|

Molecular Formula |

C16H35NO |

Molecular Weight |

257.45 g/mol |

IUPAC Name |

3-tridecoxypropan-1-amine |

InChI |

InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-17H2,1H3 |

InChI Key |

JPNCZSADMGXVPA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCOCCCN |

Canonical SMILES |

CCCCCCCCCCCCCOCCCN |

Other CAS No. |

68610-26-4 14676-61-0 |

Pictograms |

Flammable; Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

1-Propanamine, 3-(tridecyloxy)- chemical structure and properties

Chemical Architecture, Synthesis, and Functional Applications in Industrial & Pharmaceutical Sciences [1]

Executive Summary

1-Propanamine, 3-(tridecyloxy)- (CAS: 14676-61-0 / 68511-40-0) is a specialized ether amine surfactant characterized by a C13 lipophilic tail linked via an ether bond to a propyl amine headgroup. Known commercially as Tomamine® PA-17 (branched variant) or simply isotridecyloxypropylamine, this molecule occupies a critical niche between standard fatty amines and complex amphiphiles.

Its unique ether linkage confers superior liquidity at low temperatures and enhanced chemical stability compared to ester-based surfactants. While its primary volume applications lie in froth flotation (silica removal from iron ore) and corrosion inhibition , it is increasingly relevant in drug development as a cationic lipid precursor for gene delivery systems and as a functional excipient in topical formulations.

This guide provides a rigorous technical analysis of its structure, synthesis, physicochemical properties, and safety protocols for researchers and formulation scientists.

Chemical Identity & Molecular Structure[2][3][4][5]

The molecule consists of a tridecyl (

Identification Data[3][5][6][7][8][9]

| Parameter | Detail |

| IUPAC Name | 3-(Tridecyloxy)propan-1-amine |

| Common Names | Isotridecyloxypropylamine; Tomamine PA-17; Tridecyl 3-aminopropyl ether |

| CAS Registry No. | 14676-61-0 (Linear); 50977-10-1 (Isotridecyl); 68511-40-0 (Branched) |

| Molecular Formula | |

| Molecular Weight | 257.46 g/mol |

| SMILES | CCCCCCCCCCCCCOCCCN (Linear) |

| InChI Key | JPNCZSADMGXVPA-UHFFFAOYSA-N |

Structural Analysis[10]

-

Lipophilic Tail (

): Provides hydrophobic interaction. In commercial grades (e.g., Tomamine PA-17), this chain is often branched (isotridecyl), derived from tridecanol produced via oxo-synthesis. Branching significantly lowers the pour point. -

Ether Linkage (-O-): Acts as a hydrophilic spacer. It increases water solubility relative to alkyl amines of the same carbon count and resists hydrolysis in acidic/alkaline environments.

-

Amine Headgroup (

): A primary amine that is protonated at physiological and acidic pH (

Physicochemical Properties[5][11][12][13][14]

Understanding the physical behavior of 3-(tridecyloxy)propan-1-amine is essential for formulation stability.

| Property | Value / Characteristic | Relevance |

| Physical State | Clear to pale yellow liquid | Easy handling/dosing at Room Temp. |

| Boiling Point | ~300–343°C (at 760 mmHg) | High thermal stability for processing. |

| Density | 0.85 g/cm³ (at 25°C) | Lighter than water; phase separation utility. |

| Solubility | Soluble in alcohols, hydrocarbons, ethers. Dispersible in water; Soluble at pH < 9. | Formulation flexibility.[2][3] |

| pKa (Amine) | ~10.0 (Estimated) | Cationic charge at neutral pH. |

| Flash Point | >100°C | Low flammability risk in standard handling. |

| Surfactant Class | Cationic (pH dependent) | Adsorbs to negatively charged surfaces (silica, cell membranes). |

Synthesis & Manufacturing Protocol

The industrial synthesis of 3-(tridecyloxy)propan-1-amine follows a two-step "Cyanoethylation-Hydrogenation" pathway. This route is preferred for its high yield and atom economy.

Reaction Pathway[8]

-

Cyanoethylation: Tridecanol reacts with acrylonitrile in the presence of a basic catalyst (e.g., KOH or Triton B) to form the intermediate nitrile (3-(tridecyloxy)propanenitrile).

-

Hydrogenation: The nitrile is reduced to the primary amine using hydrogen gas and a metal catalyst (Raney Nickel or Cobalt) under pressure.

Process Flow Diagram

Figure 1: Industrial synthesis pathway via cyanoethylation of tridecanol followed by catalytic hydrogenation.

Key Experimental Considerations

-

Exotherm Control: The cyanoethylation step is exothermic. Temperature must be controlled (typically 30–50°C) to prevent polymerization of acrylonitrile.

-

Ammonia Suppression: During hydrogenation, ammonia is often added to suppress the formation of secondary and tertiary amines, ensuring high selectivity for the primary amine.

Applications in Research & Industry

Industrial: Reverse Flotation of Iron Ore

The primary volume application of ether amines is in the mining industry.

-

Mechanism: Silica (impurities) possesses a negative surface charge at neutral/alkaline pH. The cationic ammonium headgroup of the ether amine electrostatically binds to the silica.

-

Result: The hydrophobic tridecyl tail renders the silica particle hydrophobic, allowing it to attach to air bubbles and float to the surface (froth), while the iron ore (hematite/magnetite) sinks.

-

Advantage: Ether amines offer better selectivity and handle "slimes" (fine particles) better than standard fatty amines due to the ether oxygen's hydrogen bonding capability.

Pharmaceutical: Lipid Nanoparticle (LNP) Precursor

In drug development, particularly for mRNA vaccines and gene therapy, ether amines serve as critical building blocks.

-

Cationic Lipid Synthesis: 3-(tridecyloxy)propan-1-amine can be alkylated or acylated to form ionizable cationic lipids.

-

Role: These lipids complex with negatively charged RNA, facilitating encapsulation and endosomal escape. The C13 chain length provides a balance between membrane fluidity and stability.

-

Adjuvant Potential: The amphiphilic structure allows it to act as an immunologic adjuvant or permeation enhancer in topical formulations.

Formulation Science: Corrosion Inhibition

-

Mechanism: The amine headgroup adsorbs onto metal surfaces (chemisorption), while the ether-alkyl tail forms a dense, hydrophobic barrier that repels water and corrosive ions (

, -

Utility: Used in acid cleaning formulations and oilfield brines.

Safety, Toxicity, and Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | GHS Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[4] |

| Acute Toxicity | H302 | Harmful if swallowed.[4][5] |

| Aquatic Toxicity | H400 | Very toxic to aquatic life.[4] |

Handling Protocol

-

PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and impervious protective suit are mandatory .

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.

-

Neutralization: In case of spill, neutralize with weak acid (e.g., acetic acid) and absorb with inert material (vermiculite). Do not flush into surface water.

Analytical Characterization

To verify the identity and purity of 3-(tridecyloxy)propan-1-amine, the following spectral signatures are used:

-

1H NMR (

):-

0.88 (t, 3H, terminal

-

1.2–1.6 (m, bulk

-

1.75 (quint, 2H,

-

2.78 (t, 2H,

-

3.45 (t, 2H,

-

0.88 (t, 3H, terminal

-

IR Spectrum:

-

Primary Amine doublet: ~3300–3400

(N-H stretch). -

Ether stretch: ~1100–1120

(C-O-C). -

Alkane stretch: 2850–2960

(C-H).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84589, 3-(Tridecyloxy)-1-propanamine. Retrieved from [Link]

-

US EPA (2023). Substance Details: 1-Propanamine, 3-(tridecyloxy)-.[6] Substance Registry Services.[4] Retrieved from [Link][6][7]

- Ma, X. & Pawlik, M. (2007).Effect of ether amine surfactants on the flotation of silica from iron ores. International Journal of Mineral Processing.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. WO1999003813A1 - Amine ether acid salt surfactant composition - Google Patents [patents.google.com]

- 4. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-(Tridecyloxy)propylamine

Abstract: 3-(Tridecyloxy)propylamine is an amphiphilic molecule characterized by a long, lipophilic tridecyl tail and a polar, basic primary amine head group. This unique structure imparts surfactant-like properties, making it a compound of interest for researchers in materials science, organic synthesis, and drug development. Its potential applications range from use as a corrosion inhibitor and emulsifier to a synthetic intermediate for more complex molecules. This guide provides an in-depth analysis of the core physicochemical characteristics of 3-(Tridecyloxy)propylamine, details the experimental methodologies for its analytical characterization, and discusses its handling, safety, and relevance in scientific research. The narrative is structured to provide not only technical data but also the causal reasoning behind analytical choices, ensuring a robust and practical resource for scientists and development professionals.

Molecular Identity and Structural Analysis

3-(Tridecyloxy)propylamine, also known by its IUPAC name 3-tridecoxypropan-1-amine, is a long-chain alkyl amine ether. Its molecular structure is fundamental to understanding its chemical behavior and physical properties.

Key Chemical Identifiers

A summary of the essential identification parameters for 3-(Tridecyloxy)propylamine is provided below.

| Identifier | Value | Reference |

| CAS Number | 14676-61-0 | [1] |

| Molecular Formula | C₁₆H₃₅NO | [1][2] |

| Molecular Weight | 257.45 g/mol | [1] |

| IUPAC Name | 3-tridecoxypropan-1-amine | [1] |

| Common Synonyms | 1-Propanamine, 3-(tridecyloxy)-; 3-Tridecoxypropylamine; Tridecyl 3-aminopropyl ether | [1] |

| SMILES | CCCCCCCCCCCCCOCCCN | [1][2] |

| InChIKey | JPNCZSADMGXVPA-UHFFFAOYSA-N | [1][2] |

Structural Elucidation

The molecule consists of three distinct functional regions: a 13-carbon saturated alkyl (tridecyl) chain, an ether linkage, and a propylamine group. This amphiphilic nature—a nonpolar, hydrophobic tail and a polar, hydrophilic head—is the primary driver of its physicochemical properties. The long tridecyl chain confers significant lipophilicity, while the primary amine group provides a site for hydrogen bonding and acid-base chemistry.

Caption: Standard analytical workflow for physicochemical characterization.

Structural Verification via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule. It provides definitive information on the connectivity and chemical environment of each atom, making it essential for structural confirmation.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~10-20 mg of 3-(Tridecyloxy)propylamine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on the compound's high lipophilicity.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum (e.g., on a 400 MHz spectrometer).

-

Expected Signals: A triplet at ~0.88 ppm (terminal -CH₃), a large, broad multiplet between ~1.2-1.6 ppm (-(CH₂)₁₀-), distinct multiplets for the -OCH₂- and -NCH₂- protons, and a broad singlet for the -NH₂ protons.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals: A signal around 14 ppm (terminal -CH₃), multiple signals between 22-32 ppm (alkyl chain carbons), and distinct signals for carbons adjacent to the ether oxygen and amine nitrogen (~70 ppm and ~40 ppm, respectively).

-

-

Data Analysis: Integrate the proton signals to confirm proton counts for each group and compare chemical shifts to predicted values to validate the structure.

Functional Group Identification via FT-IR Spectroscopy

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol:

-

Sample Application: As 3-(Tridecyloxy)propylamine is a liquid at room temperature, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Interpretation:

-

N-H Stretch: Look for a medium-intensity, broad peak in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch: Expect strong, sharp peaks between 2850-2960 cm⁻¹ from the long alkyl chain.

-

N-H Bend: A bending vibration for the primary amine should appear around 1600 cm⁻¹.

-

C-O Stretch: A strong C-O ether stretch should be visible in the 1150-1085 cm⁻¹ region.

-

Molecular Weight Confirmation via Mass Spectrometry

Causality: Mass Spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ionized molecules. This directly confirms the molecular weight and can provide structural information through analysis of fragmentation patterns. Gas Chromatography (GC) is an ideal method for introducing a volatile sample like this into the mass spectrometer.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

GC-MS Method:

-

Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

Use a temperature program that allows for the elution of the compound (e.g., ramp from 100°C to 300°C).

-

The mass spectrometer should be operated in Electron Ionization (EI) mode.

-

-

Data Analysis:

-

The resulting mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of the compound (257.27 Da). [1] * Analyze the fragmentation pattern for characteristic losses, which can further support the proposed structure.

-

Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information provided here is synthesized from authoritative safety data sheets.

GHS Hazard Identification

3-(Tridecyloxy)propylamine is classified with significant hazards that demand careful handling. [1]* Acute Toxicity, Oral (Harmful): Harmful if swallowed. [1]* Skin Corrosion/Irritation (Causes severe burns): Causes severe skin burns and eye damage. [1][3]* Flammability (Flammable liquid): Flammable liquid and vapor. [1]* Aquatic Hazard (Acute and Chronic): Very toxic to aquatic life, with long-lasting effects. [1]

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors. [3]An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [3] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure exposed skin is covered.

-

Respiratory Protection: Not typically required if handled within a fume hood.

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. [4]Prevent release into the environment. Keep away from heat, sparks, and open flames.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [3]

Relevance in Research and Drug Development

The unique amphiphilic structure of 3-(Tridecyloxy)propylamine makes it a versatile molecule with relevance in several scientific fields.

-

Surfactant and Emulsifier: Its molecular structure is archetypal for a cationic surfactant. A related isomer is used as a surfactant and emulsifier in personal care products, where it can stabilize oil-in-water emulsions and provide conditioning effects. []* Chemical Intermediate: Propylamine derivatives are valuable building blocks in organic synthesis. For example, related structures are used as intermediates in the preparation of pharmaceuticals. [6]The primary amine group is readily functionalized, allowing for its incorporation into more complex molecular architectures.

-

Drug Delivery and Development: While direct applications are not widely documented, the physicochemical properties of this molecule are highly relevant to modern drug development.

-

Lipid Nanoparticles (LNPs): Cationic lipids are a critical component of LNPs used for delivering nucleic acid-based therapeutics. The combination of a lipophilic tail and a protonatable amine head group in 3-(Tridecyloxy)propylamine is characteristic of the lipids used in these advanced delivery systems.

-

Prodrug Strategies: Medicinal chemists often employ prodrug strategies to improve the physicochemical properties, such as solubility and membrane permeability, of drug candidates. [7]Understanding the properties of lipophilic amines is essential for designing such strategies.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84589, 3-(Tridecyloxy)-1-propanamine. PubChem. [Link]

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Global Substance Registration System (n.d.). 3-(TRIDECYLOXY)PROPYLAMINE. GSRS. [Link]

-

MDPI (2010). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. MDPI. [Link]

-

CAS Common Chemistry (n.d.). N1-[3-(Tridecyloxy)propyl]-1,3-propanediamine. CAS. [Link]

-

ChemBK (2024). 3-dodecyloxy propylamine. ChemBK. [Link]

-

Ataman Kimya (n.d.). TRI-n-PROPYLAMINE. Ataman Kimya. [Link]

-

Cheméo (n.d.). Chemical Properties of Propylamine (CAS 107-10-8). Cheméo. [Link]

- Google Patents (n.d.). CN1948277A - Propylamine derivative and its application in preparing tomocetin.

-

NIST (n.d.). Propylamine. NIST WebBook. [Link]

-

Environmental Protection Agency (2025). 1,3-Propanediamine, N-(3-(tridecyloxy)propyl)- mixt. with .alpha.-(2-Aminomethylethyl)-.omega. - EPA. EPA. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7852, Propylamine. PubChem. [Link]

-

Taylor & Francis (n.d.). Propylamine – Knowledge and References. Taylor & Francis Online. [Link]

-

MDPI (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. MDPI. [Link]

-

Technology Networks (2021). Rapid Synthesis of 3D Molecules for Drug Development. Technology Networks. [Link]

-

ATSDR (n.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

Royal Society of Chemistry (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

-

RSC Publishing (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. [Link]

-

CAS Common Chemistry (n.d.). 3-[[3-(Tridecyloxy)propyl]amino]propanenitrile. CAS. [Link]

-

OPUS (2025). Analytical Methods. OPUS. [Link]

Sources

- 1. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 6. CN1948277A - Propylamine derivative and its application in preparing tomocetin - Google Patents [patents.google.com]

- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Propanamine, 3-(tridecyloxy)-

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-Propanamine, 3-(tridecyloxy)-, a long-chain amino ether with potential applications in materials science, drug delivery, and as a specialty chemical intermediate. As a senior application scientist, this document is structured to deliver not just a series of steps, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind the chosen experimental design.

Strategic Approach: Retrosynthetic Analysis and Rationale

The molecular architecture of 1-Propanamine, 3-(tridecyloxy)- features a primary amine and an ether linkage. A logical retrosynthetic analysis suggests two primary disconnection approaches: cleavage of the C-O ether bond or the C-N amine bond.

A plausible route involves the formation of the ether bond via a Williamson ether synthesis, a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[1][2] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[1][3]

The chosen forward synthesis strategy involves the reaction of 3-amino-1-propanol with a suitable tridecyl halide. The hydroxyl group of 3-amino-1-propanol is more acidic than the amine group and can be selectively deprotonated with a strong base to form the corresponding alkoxide. This alkoxide is a potent nucleophile that will preferentially attack the electrophilic carbon of the tridecyl halide, leading to the desired ether linkage. While the amine is also nucleophilic, the alkoxide is significantly more reactive, ensuring high selectivity for O-alkylation.

An alternative approach, reductive amination, would necessitate the synthesis of 3-(tridecyloxy)propanal, followed by reaction with an ammonia source and a reducing agent.[4][5][6] This pathway introduces additional synthetic steps, making the Williamson ether synthesis a more direct and efficient choice for this target molecule.

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction.[2] The mechanism involves the following key steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the terminal hydroxyl group of 3-amino-1-propanol to form a highly reactive sodium propoxide intermediate.

-

Nucleophilic Attack: The resulting alkoxide ion acts as a powerful nucleophile and attacks the electrophilic carbon atom of the tridecyl halide (e.g., 1-bromotridecane). This attack occurs from the backside of the carbon-halogen bond.[3]

-

Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously with the cleavage of the carbon-halogen bond, displacing the halide ion as a leaving group.[1]

For this synthesis to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.[7]

Visualizing the Synthesis

Overall Reaction Scheme

Caption: Mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-Propanamine, 3-(tridecyloxy)- on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 7.51 g | 0.10 | >98% |

| Sodium Hydride | NaH | 24.00 | 2.64 g (60% dispersion in oil) | 0.11 | 60% |

| 1-Bromotridecane | C₁₃H₂₇Br | 263.26 | 26.33 g | 0.10 | >97% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | >99.9% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | - |

| Brine | NaCl(aq) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with sodium hydride (2.64 g of a 60% dispersion in mineral oil, 0.11 mol). The mineral oil is washed away with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.

-

Formation of the Alkoxide: A solution of 3-amino-1-propanol (7.51 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

Ether Formation: A solution of 1-bromotridecane (26.33 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture at room temperature.

-

Reaction Completion: The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (20 mL) to decompose any unreacted sodium hydride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-Propanamine, 3-(tridecyloxy)- as a colorless to pale yellow oil.

Characterization of 1-Propanamine, 3-(tridecyloxy)-

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:

-

¹H NMR (CDCl₃): Expected signals would include a triplet corresponding to the methyl group of the tridecyl chain, a broad multiplet for the methylene groups of the tridecyl chain, triplets for the methylene groups of the propanamine backbone, and a broad singlet for the amine protons.

-

¹³C NMR (CDCl₃): Distinct signals for each carbon atom in the molecule are expected.

-

FT-IR (neat): Characteristic peaks would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl chains, and a C-O-C stretching for the ether linkage.

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (258.47 g/mol ). [8][9]

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of ignition. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

1-Bromotridecane: May cause skin and eye irritation. Handle in a well-ventilated fume hood.

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon storage. Use in a fume hood and away from open flames.

-

3-Amino-1-propanol: Corrosive and may cause burns. Avoid contact with skin and eyes.

Troubleshooting

-

Low Yield: This may be due to incomplete reaction or side reactions. Ensure all reagents are anhydrous, as water will quench the sodium hydride. The reaction time may need to be extended.

-

Formation of Dialkylated Product: While less likely due to the higher reactivity of the alkoxide, some N-alkylation may occur. Purification by column chromatography should separate the desired product from any dialkylated byproducts.

-

Incomplete Reaction: If starting material remains after the allotted reaction time, additional sodium hydride and/or extended refluxing may be necessary.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 1-Propanamine, 3-(tridecyloxy)-. By carefully controlling the reaction conditions and employing anhydrous techniques, high yields of the desired product can be achieved. The protocol outlined in this guide is based on well-established chemical principles and provides a solid foundation for researchers and scientists in the field of organic synthesis.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

-

PubChem. (n.d.). 3-(Tridecyloxy)-1-propanamine. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Global Substance Registration System. (n.d.). 3-(TRIDECYLOXY)PROPYLAMINE. [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3-Propanediamine, N-(3-(tridecyloxy)propyl)- mixt. with .alpha.-(2-Aminomethylethyl)-.omega. -(2-aminomethylethoxy)poly[oxy(methyl-1,2-ethanediyl)]. [Link]

- Google Patents. (n.d.). US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.

-

YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]

-

Frontiers. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Syntheses. (n.d.). 4. [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). 1-Propanamine, 3-(tridecyloxy)- - Substance Details - SRS. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. Williamson Synthesis [organic-chemistry.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

1-Propanamine, 3-(tridecyloxy)- CAS number 14676-61-0

An In-depth Technical Guide to 1-Propanamine, 3-(tridecyloxy)- (CAS: 14676-61-0)

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

1-Propanamine, 3-(tridecyloxy)- (CAS No. 14676-61-0) is a long-chain aliphatic ether amine. Structurally, it is a cationic amphiphile, possessing a 13-carbon hydrophobic alkyl (tridecyl) tail connected via a stable ether linkage to a hydrophilic 3-aminopropyl headgroup. This molecular architecture is the primary determinant of its physicochemical properties and potential applications. While documentation specific to its use in advanced drug development is sparse, its identity as a surfactant, emulsifier, and corrosion inhibitor in industrial contexts is established, particularly for its branched isomers.[1]

This guide synthesizes the available chemical data, safety information, and regulatory status to provide a foundational understanding of the molecule.[2][3] Furthermore, drawing from established principles in medicinal chemistry and materials science, we will explore its hypothetical but scientifically plausible applications for a research and development audience. This includes its potential utility as a cationic lipid for formulating nucleic acid delivery systems, its role as a pH-responsive excipient, and its function as a versatile chemical intermediate for synthesizing more complex molecular entities. We will also present logical, albeit prospective, protocols for its synthesis and analytical characterization, grounding these methodologies in established chemical principles.

Physicochemical and Structural Characterization

The defining characteristic of 1-Propanamine, 3-(tridecyloxy)- is its amphiphilicity. The long, saturated tridecyl chain imparts significant lipophilicity, while the terminal primary amine provides a basic, hydrophilic locus capable of protonation under physiological or acidic conditions.

Chemical Identity

| Identifier | Value | Reference |

| CAS Number | 14676-61-0 | [2][4] |

| IUPAC Name | 3-tridecoxypropan-1-amine | [2] |

| Molecular Formula | C₁₆H₃₅NO | [2][3] |

| Molecular Weight | 257.45 g/mol | [2] |

| Canonical SMILES | CCCCCCCCCCCCCOCCCN | [2][5] |

| InChIKey | JPNCZSADMGXVPA-UHFFFAOYSA-N | [2][4] |

| Synonyms | 3-(Tridecyloxy)propylamine, Tridecyl 3-aminopropyl ether | [2][4] |

Computed Physical Properties

Direct experimental data for the linear isomer is limited. The following table presents computed properties that serve as a reliable estimate for experimental design.

| Property | Value | Source |

| Molecular Weight | 257.45 g/mol | PubChem[2] |

| XLogP3-AA | 5.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 15 | PubChem[2] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[2] |

| Boiling Point (Branched Isomer) | 343.4°C at 760 mmHg | LookChem[1] |

| Density (Branched Isomer) | 0.848 g/cm³ | LookChem[1] |

Proposed Synthesis and Chemical Reactivity

While commercial suppliers for this chemical exist, understanding its synthesis provides insight into potential impurities and its inherent reactivity. A logical and efficient laboratory-scale synthesis can be proposed as a two-step process.

Plausible Synthetic Workflow

The most direct approach involves the cyanoethylation of 1-tridecanol followed by the reduction of the resulting nitrile.

-

Step 1: Cyanoethylation of 1-Tridecanol. 1-Tridecanol is reacted with acrylonitrile in the presence of a strong base catalyst, such as sodium hydroxide or potassium tert-butoxide. This is a Michael addition reaction where the alkoxide anion of tridecanol attacks the β-carbon of acrylonitrile.

-

Step 2: Reduction of the Nitrile. The resulting 3-(tridecyloxy)propanenitrile is then reduced to the primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is ideal for this transformation. Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst under hydrogen pressure can also be employed.

Caption: Proposed two-step synthesis of 1-Propanamine, 3-(tridecyloxy)-.

Core Reactivity Insights

-

Amine Basicity: The primary amine group is a key reactive center. It is basic and will readily react with acids in exothermic neutralization reactions to form ammonium salts.[6] This is the basis for its pH-responsive behavior.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with electrophiles such as alkyl halides, acid chlorides, and isocyanates. This functionality allows it to serve as a building block for more complex derivatives.

-

Ether Stability: The ether linkage is generally stable under a wide range of conditions, particularly basic and moderately acidic environments. It is resistant to many oxidizing and reducing agents, providing a robust connection between the hydrophobic and hydrophilic domains of the molecule.

Potential Applications in Research and Drug Development

While its documented use is primarily industrial, the amphiphilic and cationic nature of 1-Propanamine, 3-(tridecyloxy)- suggests several compelling, albeit hypothetical, applications in the pharmaceutical sciences.

Cationic Lipid for Nanoparticle Formulations

The development of lipid nanoparticles (LNPs) for the delivery of nucleic acids (e.g., mRNA, siRNA) is a cornerstone of modern therapeutics. These formulations require cationic lipids to complex with the negatively charged phosphate backbone of the genetic material, facilitating encapsulation and subsequent cellular delivery.

Mechanism of Action: At a pH below its pKa, the primary amine of 1-Propanamine, 3-(tridecyloxy)- will be protonated, yielding a positively charged headgroup. This allows for electrostatic interaction with nucleic acids. The hydrophobic tridecyl tail would then drive the self-assembly of these complexes into nanoparticles, shielding the genetic cargo from degradation in the bloodstream. Its simple structure could offer advantages in terms of metabolism and toxicity profiles compared to more complex multi-amine or permanently charged quaternary ammonium lipids.

Caption: Conceptual workflow of LNP formation using a cationic lipid.

pH-Responsive Drug Delivery Systems

The primary amine functionality makes the molecule a candidate for pH-responsive systems. It can be incorporated into larger polymer backbones or nanoparticle formulations. In the neutral pH of the bloodstream (pH ~7.4), the amine may be largely unprotonated and the system relatively stable. Upon endocytosis into a cell, the acidic environment of the late endosome or lysosome (pH 4.5-6.0) would ensure complete protonation. This charge reversal can trigger a conformational change or particle destabilization, leading to the release of an encapsulated therapeutic agent—a phenomenon known as the "proton sponge effect."

Analytical and Quality Control Methodologies

Ensuring the purity and identity of a chemical is paramount. The following outlines a standard, self-validating protocol for the characterization of 1-Propanamine, 3-(tridecyloxy)-.

Protocol: Purity and Identity Verification by GC-MS and ¹H NMR

Objective: To confirm the chemical identity and assess the purity of a supplied or synthesized batch of 1-Propanamine, 3-(tridecyloxy)-.

Methodology:

-

Sample Preparation:

-

For GC-MS: Prepare a 1 mg/mL solution in a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

For ¹H NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: Standard GC-MS system with an electron ionization (EI) source.

-

Column: A non-polar column (e.g., DB-5ms or equivalent).

-

GC Program:

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes.

-

Carrier Gas: Helium.

-

-

MS Program:

-

Scan Range: 40-500 m/z.

-

-

Expected Results: A single major peak should be observed in the chromatogram. The mass spectrum should show the molecular ion (M⁺) at m/z 257, although it may be weak. Key fragmentation patterns would include cleavage alpha to the nitrogen (resulting in a base peak at m/z 30, [CH₂NH₂]⁺) and cleavage of the ether bond.

-

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Analysis:

-

A triplet at ~0.88 ppm corresponding to the terminal methyl group (-CH₃) of the tridecyl chain.

-

A broad multiplet between ~1.20-1.40 ppm representing the internal methylene groups (-(CH₂)₁₀-) of the tridecyl chain.

-

A triplet at ~3.40 ppm for the methylene group adjacent to the ether oxygen (-O-CH₂-).

-

A triplet at ~3.48 ppm for the other methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-).

-

A triplet at ~2.75 ppm for the methylene group adjacent to the amine (-CH₂-NH₂).

-

A broad singlet for the amine protons (-NH₂), which may shift depending on concentration and water content.

-

-

Purity Assessment: Integration of the peaks should correspond to the proton count for each signal. The absence of significant unassigned peaks indicates high purity.

-

Safety, Handling, and Regulatory Profile

1-Propanamine, 3-(tridecyloxy)- is classified as a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Code | Statement | Reference |

| Flammable Liquids | H226 | Flammable liquid and vapor | [2] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |

| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life | [2] |

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[7]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from acids, oxidizing agents, and sources of ignition. Store locked up.[7]

-

Spill Response: In case of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like sawdust. Collect the absorbed material into a sealed container for hazardous waste disposal. Avoid release to the environment.

-

First Aid:

Conclusion and Future Directions

1-Propanamine, 3-(tridecyloxy)- is a structurally simple yet functionally significant molecule. Its identity as a cationic amphiphile is well-defined by its physicochemical properties. While its current applications are industrial, its potential in high-value research areas such as drug delivery and nanoparticle formulation is compelling. For drug development professionals, this molecule represents an accessible, modifiable scaffold. Future research should focus on experimentally validating its efficacy as a cationic lipid for gene delivery, exploring its cytotoxicity profile in relevant cell lines, and using it as a foundational building block for the synthesis of novel, more complex excipients or active pharmaceutical ingredients.

References

-

PubChem. (n.d.). 3-(Tridecyloxy)-1-propanamine. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

U.S. Environmental Protection Agency (EPA). (2023, November 1). 1-Propanamine, 3-(tridecyloxy)-. Substance Registry Services. Retrieved February 11, 2026, from [Link]

-

LookChem. (n.d.). Cas 68511-40-0,1-Propanamine, 3-(tridecyloxy)-, branched. Retrieved February 11, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-(Tridecyloxy)-1-propanamine. American Chemical Society. Retrieved February 11, 2026, from [Link]

- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet.

-

Global Substance Registration System (GSRS). (n.d.). 3-(TRIDECYLOXY)PROPYLAMINE. Retrieved February 11, 2026, from [Link]

Sources

- 1. Cas 68511-40-0,1-Propanamine, 3-(tridecyloxy)-, branched | lookchem [lookchem.com]

- 2. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. TRIDECYLOXYPROPYL-1, 3-PROPANEDIAMINE, POLYOXYPROPYLENEDIAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

branched 1-Propanamine, 3-(tridecyloxy)- CAS 68511-40-0

An In-depth Technical Guide to Branched 1-Propanamine, 3-(tridecyloxy)- (CAS 68511-40-0)

Executive Summary

This document provides a comprehensive technical overview of 1-Propanamine, 3-(tridecyloxy)-, branched (CAS 68511-40-0), a complex aliphatic amino ether. Primarily utilized in industrial settings as a surfactant, emulsifier, and corrosion inhibitor, its unique molecular structure presents significant, yet largely unexplored, potential within the pharmaceutical sciences. This guide synthesizes available data on its physicochemical properties, discusses its established industrial applications, and critically evaluates its prospective roles in drug development—from a versatile chemical intermediate to a functional excipient in advanced drug delivery systems. Drawing on data from analogous compounds, a rigorous safety and handling protocol is also presented to ensure its responsible use in research and development environments.

Introduction: Decoding a Multifunctional Molecule

1-Propanamine, 3-(tridecyloxy)-, branched, is an organic compound identified by the CAS number 68511-40-0.[1] It belongs to the class of ether amines, characterized by a primary amine group and an ether linkage within a long, branched alkyl chain. This amphiphilic structure, possessing both a hydrophilic amine "head" and a large, lipophilic "tail," is the primary determinant of its chemical behavior and utility.

While its applications in lubricants, coatings, and polymers are established, the true potential of this molecule for the pharmaceutical industry remains nascent.[1] The primary amine offers a reactive handle for chemical synthesis, while its surfactant properties suggest a role in drug formulation and delivery. This guide aims to bridge this knowledge gap, providing researchers and drug development professionals with the foundational understanding required to explore and harness the capabilities of this versatile chemical.

Physicochemical Properties and Structural Analysis

The functional characteristics of CAS 68511-40-0 are rooted in its molecular structure and resulting physical properties.

Structural Composition

The molecule consists of a propanamine core, which provides the primary amine functionality. This is connected via an ether linkage to a branched, thirteen-carbon (tridecyl) alkyl chain.[1] The term "branched" indicates that the tridecyl group is not a simple n-tridecyl chain, but rather a mixture of isomers. One specific synonym identifies a potential structure as 1-Propanamine, 3-[(8,10-dimethylundecyl)oxy]-.[2] This branching influences its physical state, viscosity, and packing behavior compared to its linear counterparts.

Caption: Representative structure of 1-Propanamine, 3-(tridecyloxy)-, branched.

Key Physicochemical Data

The following table summarizes the known and predicted properties of this compound, which are critical for designing experiments and formulating products.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅NO | [1][2][3] |

| Molecular Weight | 257.46 g/mol | [2][4][5] |

| Boiling Point | 343.4°C at 760 mmHg | [1][2] |

| Density | 0.848 g/cm³ | [1] |

| Flash Point | 137.4°C | [1][2] |

| Vapor Pressure | 7.06 x 10⁻⁵ mmHg at 25°C | [1] |

| Refractive Index | 1.448 - 1.449 | [1][2] |

| LogP (Predicted) | 5.57 | [2] |

The high boiling point and flash point indicate low volatility under standard conditions. The high predicted LogP value confirms the molecule's significant lipophilicity, which is essential for its function as a surfactant and its potential to interact with biological membranes.

Plausible Synthesis Pathway

While specific manufacturing protocols for CAS 68511-40-0 are proprietary, a chemically sound and industrially viable synthetic route can be proposed based on established organic chemistry principles. A likely method involves a two-step process starting from a branched tridecyl alcohol.

Step 1: Cyanoethylation of Branched Tridecyl Alcohol The first step is the reaction of the branched tridecyl alcohol with acrylonitrile in the presence of a strong base catalyst (e.g., sodium hydroxide or potassium tert-butoxide). This is a Michael addition reaction where the alkoxide attacks the β-carbon of the acrylonitrile.

Step 2: Catalytic Hydrogenation The resulting 3-(tridecyloxy)propanenitrile is then reduced to the primary amine. This is typically achieved through catalytic hydrogenation using a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Caption: Proposed two-step synthesis workflow for CAS 68511-40-0.

Industrial Applications and Functional Roles

The primary industrial value of this compound stems from its amphiphilic nature, allowing it to function effectively at interfaces.

-

Surfactant and Emulsifier: It can reduce the surface tension between two liquids or between a liquid and a solid. This makes it valuable for creating stable emulsions in products like coatings, adhesives, and agricultural chemical formulations.[1]

-

Corrosion Inhibitor: The primary amine group has a strong affinity for metal surfaces. In lubricants and coatings, it forms a protective, non-polar film that displaces water and prevents oxidative corrosion.[1]

-

Chemical Intermediate: The reactive amine group makes it a useful building block for synthesizing more complex molecules, such as quaternary ammonium compounds (quats) used as biocides or antistatics, or other specialty surfactants.[1][6]

Potential Applications in Pharmaceutical Sciences

For drug development professionals, the unique properties of CAS 68511-40-0 open several avenues for innovation, particularly in overcoming formulation and delivery challenges.

Role as a Functional Excipient

-

Solubility Enhancement: Many active pharmaceutical ingredients (APIs) suffer from poor aqueous solubility, limiting their bioavailability. The surfactant properties of this molecule could be leveraged to formulate microemulsions or micellar solutions that enhance the solubility and dissolution rate of such APIs.

-

Permeation Enhancer: The lipophilic chain can transiently and reversibly disrupt the lipid bilayers of biological membranes (e.g., the skin or intestinal epithelium). This action can enhance the permeation of co-administered drugs, making it a candidate for transdermal or oral delivery systems where absorption is a limiting factor.

Component of Advanced Drug Delivery Systems

The structure of this molecule is analogous to the ionizable lipids that are critical components of Lipid Nanoparticles (LNPs) for nucleic acid delivery (e.g., mRNA vaccines). At acidic pH (within an endosome), the primary amine becomes protonated (cationic), facilitating interaction with the negatively charged nucleic acid payload and promoting endosomal escape. Its branched tail could provide the necessary fluidity and fusogenic properties to the LNP structure.

Scaffold for Prodrug Design

A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[7][8] The primary amine of CAS 68511-40-0 can be covalently linked to a drug containing a carboxylic acid group (forming an amide bond). This strategy could be employed to:

-

Increase Lipophilicity: Masking a polar group on the parent drug with this large lipophilic moiety can significantly enhance its ability to cross cell membranes and potentially the blood-brain barrier.

-

Control Release: The amide bond can be designed to be cleaved by specific enzymes in the target tissue, leading to a site-specific release of the active drug and potentially reducing systemic side effects.[7]

Caption: Potential roles of CAS 68511-40-0 in drug development.

Safety, Handling, and Toxicology

No specific, comprehensive toxicological studies have been published for CAS 68511-40-0.[9] Therefore, a conservative approach to safety and handling is mandatory, based on data from structurally similar aliphatic amines and ether amines.

Hazard Assessment from Analogues

The linear isomer, 3-(Tridecyloxy)-1-propanamine (CAS 14676-61-0), and the related Tridecylamine are classified with significant hazards.[9][10] It is prudent to assume CAS 68511-40-0 shares these characteristics.

| Hazard Class | Description | GHS Statement | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | H302 | [9][10][11] |

| Skin Corrosion | Causes severe skin burns. | H314 | [9][10] |

| Eye Damage | Causes serious eye damage. | H314 / H318 | [9][10] |

| Aquatic Toxicity | Very toxic to aquatic life, with long-lasting effects. | H400 / H410 | [9][10] |

Recommended Laboratory Handling Protocol

The following step-by-step protocol must be followed to minimize exposure and risk.

-

Engineering Controls:

-

Always handle this chemical within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.

-

Ensure an eyewash station and safety shower are immediately accessible.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit is recommended.

-

-

Dispensing and Use:

-

Visually inspect the container for damage before opening.

-

Dispense liquids slowly to avoid splashing.

-

Keep containers tightly sealed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

-

Spill Procedure:

-

Evacuate the immediate area.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

-

Do not allow the material to enter drains or waterways due to its high aquatic toxicity.[9]

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician immediately.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]

-

Conclusion

1-Propanamine, 3-(tridecyloxy)-, branched (CAS 68511-40-0) is a molecule with a well-defined role in industrial applications, driven by its amphiphilic and reactive nature. For the scientific and drug development community, it represents a compelling, underexplored tool. Its potential as a functional excipient to solve solubility and permeability challenges, its structural suitability for advanced drug delivery systems like LNPs, and its utility as a synthetic scaffold for prodrugs position it as a valuable candidate for further investigation. While its development must be guided by rigorous safety protocols based on the hazards of analogous compounds, the potential rewards for innovating new medicines and delivery platforms are substantial.

References

-

LookChem. (n.d.). Cas 68511-40-0, 1-Propanamine, 3-(tridecyloxy)-. Retrieved from [Link]

-

Silver Fern Chemical Inc. (n.d.). High-Purity 3-(Isodecyloxyl)propyl Amine (CAS 30113-45-2). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 1,3-Propanediamine, N-[3-(tridecyloxy)propyl]-, branched. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Tridecyloxy)-1-propanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, February 28). Evaluation statement: 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2). Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2023, November 1). 1-Propanamine, 3-(tridecyloxy)-. Substance Registry Services. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 1,3-Propanediamine, N1-[3-(tridecyloxy)propyl]-, branched and linear, diacetate. Substance Registry Services. Retrieved from [Link]

-

Government of Canada. (2023, March 9). Draft screening assessment - 1-propene, 2-methyl-, sulfurized (Sulfurized isobutylene). Retrieved from [Link]

-

Pharos. (n.d.). 3-(C11-14-(branched and linear)oxy)-propan-1-amine. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3-(TRIDECYLOXY)PROPYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanamine, 3-(C9-11-branched and linear alkyloxy) derivs.. National Center for Biotechnology Information. Retrieved from [Link]

-

Raut, P. P., et al. (2025, March 13). Pro-Drug Development. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 47(8), 2557-2585. Retrieved from [Link]

-

Saxena, R. K., et al. (2009). Microbial production of 1,3-propanediol: Recent developments and emerging opportunities. Biotechnology Advances, 27(6), 895-913. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Propanamine, 3-(tridecyloxy)-, branched | 68511-40-0 [m.chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. High-Purity 3-(Isodecyloxyl)propyl Amine (CAS 30113-45-2) - Versatile Chemical for Industrial Applications [painichemical.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ECHA CHEM [chem.echa.europa.eu]

A Technical Guide to the Mechanism of 1-Propanamine, 3-(tridecyloxy)- in Lipid Nanoparticle-Mediated Nucleic Acid Delivery

Abstract

Lipid Nanoparticles (LNPs) have emerged as the leading platform for the clinical delivery of nucleic acid therapeutics, most notably demonstrated by the rapid deployment of mRNA-based COVID-19 vaccines.[1][2] The efficacy of these delivery vehicles is critically dependent on their composition, with the ionizable lipid component serving as the innovative cornerstone for both nucleic acid encapsulation and subsequent intracellular release.[3][4] This guide provides an in-depth technical analysis of the mechanism of action of 1-Propanamine, 3-(tridecyloxy)-, a representative ionizable lipid, within an LNP formulation. We will dissect its physicochemical properties, its pivotal role in the LNP lifecycle from formulation to payload delivery, and the established experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of the principles governing LNP performance.

The LNP Platform: A Multi-Component System

An effective LNP delivery system is a meticulously engineered particle, typically 50-200 nm in size, comprising four essential lipid components, each with a distinct function.[3] The synergy between these components is crucial for particle stability, biocompatibility, and the efficient delivery of its nucleic acid cargo.

-

Ionizable Lipid: The key functional component. At an acidic pH, it is positively charged to facilitate the encapsulation of negatively charged nucleic acids. At physiological pH, it is neutral, reducing toxicity. In the acidic environment of the endosome, it regains its positive charge to trigger membrane disruption and cargo release.[4][5] 1-Propanamine, 3-(tridecyloxy)- serves as a model for this class of lipids.

-

Helper Phospholipid: Typically a cylindrical-shaped lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural integrity to the nanoparticle.[2][3]

-

Sterol Lipid: Cholesterol is universally used to stabilize the nanoparticle structure, modulate membrane fluidity, and facilitate membrane fusion events.[3][4]

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG). It forms a protective hydrophilic shield on the LNP surface, which prevents aggregation and enhances circulation time in the bloodstream by evading the immune system.[3][6]

Physicochemical Profile of 1-Propanamine, 3-(tridecyloxy)-

1-Propanamine, 3-(tridecyloxy)- is a simple yet effective ionizable lipid. Its structure consists of a protonatable primary amine headgroup and a 13-carbon alkyl tail linked via an ether bond. This structure provides the essential amphiphilic and pH-sensitive properties required for its function.

| Property | Value | Source |

| Chemical Name | 1-Propanamine, 3-(tridecyloxy)- | [7][8] |

| CAS Number | 14676-61-0 (linear) / 68511-40-0 (branched) | [7][9][10] |

| Molecular Formula | C16H35NO | [7][8][9] |

| Molecular Weight | 257.46 g/mol | [7][8] |

| Boiling Point | 343.4°C at 760 mmHg | [9][10] |

| Density | ~0.85 g/cm³ | [9][10] |

The most critical, yet often unlisted, property of an ionizable lipid is its apparent pKa —the pH at which 50% of the lipid molecules in the nanoparticle are ionized. For effective in vivo delivery, particularly to the liver, an apparent pKa between 6.2 and 6.5 is considered optimal.[11][12][13] This precise value ensures the LNP remains neutral in the blood (pH 7.4) but becomes sufficiently charged in the acidified endosome to initiate payload release.

The Mechanistic Journey of an LNP: From Formulation to Function

The action of an LNP can be understood as a multi-stage process, where the pH-sensitive nature of 1-Propanamine, 3-(tridecyloxy)- is central to success at the initial and final steps.

Stage 1: LNP Formulation and Nucleic Acid Encapsulation

The encapsulation of mRNA or other nucleic acids is not a passive process; it is an electrostatically driven self-assembly that occurs under controlled pH conditions. Microfluidic mixing is the standard method for producing uniform LNPs.[14][15]

An ethanolic solution containing 1-Propanamine, 3-(tridecyloxy)- and the other lipids is rapidly mixed with an acidic aqueous buffer (typically pH 4) containing the nucleic acid cargo.[16] At this low pH, the primary amine of 1-Propanamine, 3-(tridecyloxy)- is fully protonated (-NH3+), conferring a strong positive charge. This charge allows for direct binding to the negatively charged phosphate backbone of the mRNA, neutralizing the charge and initiating the collapse and condensation of the lipids around the nucleic acid to form the LNP core.[17] A subsequent buffer exchange to a physiological pH neutralizes the LNP surface for in vivo administration.

Stage 2: Systemic Circulation and Cellular Uptake

Once in the bloodstream at pH 7.4, the surface of the LNP is nearly neutral, as 1-Propanamine, 3-(tridecyloxy)- is deprotonated. This neutrality, along with the PEG-lipid shield, minimizes non-specific interactions with blood components and reduces clearance by the immune system.[18] LNPs are primarily taken up by cells through endocytosis.[5][19] For liver targeting, LNPs often adsorb Apolipoprotein E (ApoE) from the bloodstream, which then mediates uptake via the low-density lipoprotein (LDL) receptor on hepatocytes.[18]

Stage 3: Endosomal Escape - The Critical Bottleneck

Endosomal escape is widely recognized as the primary bottleneck in LNP-mediated delivery, with as little as 1-2% of the internalized cargo reaching the cytoplasm.[20] This is the step where the ionizable lipid performs its most critical function.

-

Endosomal Acidification: After internalization, the LNP is trafficked into an endosome. Through the action of V-ATPase proton pumps, the endosome matures and its internal pH progressively drops from ~6.5 in the early endosome to ~5.5 or lower in the late endosome.[5]

-

Protonation and Charge Reversal: As the pH within the endosome drops below the pKa of 1-Propanamine, 3-(tridecyloxy)-, its amine headgroup becomes protonated. This imparts a strong positive charge to the LNP.

-

Membrane Disruption: The positively charged LNP can now interact electrostatically with negatively charged anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[21] This interaction is believed to cause a structural rearrangement of the lipids, potentially forming a non-bilayer, inverted hexagonal (HII) phase, which destabilizes the endosomal membrane.[5][21]

-

Cargo Release: The disruption of the endosomal membrane creates a pore or fuses the LNP with the endosome, allowing the mRNA cargo to escape into the cytoplasm, where it can be translated by ribosomes to produce the therapeutic protein.[5]

Essential Experimental Protocols

Validating the performance of an LNP formulation requires a suite of standardized characterization assays.

Protocol: LNP Formulation by Microfluidics

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic system.

-

Phase Preparation:

-

Lipid Phase (Ethanol): Prepare a stock solution of the lipid mixture in absolute ethanol. A common molar ratio is 50% ionizable lipid (1-Propanamine, 3-(tridecyloxy)-), 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid.[6]

-

Aqueous Phase (Buffer): Prepare a solution of the mRNA cargo in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.[14]

-

-

Microfluidic Mixing:

-

Load the lipid and aqueous phases into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr™).

-

Set the pump to a total flow rate (e.g., 12 mL/min) and a flow rate ratio of 3:1 (Aqueous:Ethanol).

-

Initiate mixing. The rapid, controlled mixing forces the precipitation and self-assembly of the LNPs.

-

-

Purification and Concentration:

-

Collect the resulting LNP solution.

-

Dialyze the solution against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.

-

Concentrate the sample if necessary using a centrifugal filter unit.

-

-

Sterilization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.

-

Protocol: Determination of Apparent pKa via TNS Assay

The TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay is a fluorescent method used to measure the apparent pKa of the LNP. TNS fluorescence is low in aqueous environments but increases significantly when it partitions into hydrophobic regions of the LNP.

-

Prepare Buffers: Create a series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

-

Sample Preparation: In a 96-well black plate, add a fixed amount of the LNP formulation to each well containing the different pH buffers.

-

TNS Addition: Add TNS solution to each well to a final concentration of ~1 µM. Incubate in the dark for 5 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.

-

Data Analysis: Plot the fluorescence intensity against the pH. The data will typically form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be calculated by fitting the data to a four-parameter logistic equation.[11]

Protocol: In Vitro Transfection Efficiency

This assay assesses the functional ability of the LNP to deliver its mRNA cargo into cells, leading to protein expression.

-

Cell Seeding: Seed a relevant cell line (e.g., HepG2, HeLa) in a 96-well plate at a density that will result in ~80% confluency on the day of transfection.[15]

-

LNP Treatment: Dilute the mRNA-LNP formulation (encoding a reporter protein like Firefly Luciferase) in cell culture medium to achieve a range of desired final mRNA concentrations (e.g., 10 to 1000 ng/mL).

-

Transfection: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Lysis and Luminescence Reading: After incubation, wash the cells with PBS. Lyse the cells using a suitable lysis buffer.

-

Quantification: Add a luciferase assay substrate to the cell lysate and immediately measure the resulting luminescence on a plate reader. Higher luminescence indicates more efficient mRNA delivery and translation.

Conclusion

The ionizable lipid is the engine of the LNP delivery system, and its mechanism of action is a sophisticated, pH-driven process. A molecule like 1-Propanamine, 3-(tridecyloxy)-, with its simple amine headgroup and lipid tail, exemplifies the core principles required for success: efficient nucleic acid complexation at a low formulation pH, systemic neutrality for safety and stability, and potent, charge-reversible activity in the endosome to overcome the critical barrier of intracellular delivery. A thorough understanding of this mechanism, validated by robust physicochemical and functional characterization, is paramount for the rational design and optimization of the next generation of nucleic acid therapeutics.

References

- Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. (N.D.). Vertex AI Search.

- Revolutionizing mRNA Delivery: The Role of Ionizable Lipids in LNPs - Oreate AI Blog. (2025, December 19). Vertex AI Search.

- Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape | Accounts of Chemical Research. (2025, October 8).

- White paper: Ionizable lipids for mRNA-LNP and siRNA-LNP. (2025, December 3). OZ Biosciences.

- Cas 68511-40-0,1-Propanamine, 3-(tridecyloxy) - LookChem. (N.D.). LookChem.

- 1-Propanamine, 3-(tridecyloxy)-, branched 68511-40-0. (N.D.). Guidechem.

- A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles. (N.D.).

- 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589. (N.D.). PubChem.

- Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (2025, February 10). Vertex AI Search.

- Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D

- 1-Propanamine, 3-(tetradecyloxy)- | C17H37NO | CID 82089. (N.D.). PubChem.

- A direct comparison of in vitro and in vivo nucleic acid delivery mediated by hundreds of nanoparticles. (2018, March 5). PMC.

- Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. (2022, May 21). bioRxiv.

- Endosomal escape: A bottleneck for LNP-mediated therapeutics. (2024, March 4).

- 1-Propanamine, 3-(tridecyloxy)- - Substance Details - SRS | US EPA. (2023, November 1). US EPA.

- High-throughput synthesis and characterization of next-generation lipid nanoparticles for enhanced in vivo performance. (2022, March 3).

- Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. (2025, June 20). MDPI.

- Comprehensive analysis of lipid nanoparticle formulation and prepar

- From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025, May 30). Vertex AI Search.

- Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correl

- The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. (2022, June 1). PMC.

- US20220001029A1 - Lipid nanoparticle formulations. (N.D.).

- Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. (2012, July 10). NanoMedicines Research Group.

- Lipid nanoparticle composition and method for mRNA delivery. (N.D.).

- Lipid nanoparticle formulations. (N.D.).

- The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism. (2023, October 12). PMC.

- pKa of Lipids in Drug Delivery. (2024, March 13). BroadPharm.

- In vitro and in vivo discrepancies of mRNA delivery by PILOT LNPs. (N.D.).

- Lipid Nanoparticle Composition Drives mRNA Delivery to the Placenta. (2022, December 22). bioRxiv.org.

- The Niemann-Pick C1 Inhibitor NP3.47 Enhances Gene Silencing Potency of Lipid Nanoparticles Containing siRNA. (N.D.). Molecular Therapy.

- Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2023, January 20). PubMed.

- WO2021123332A1 - Lipid nanoparticles for delivery of nucleic acids. (N.D.).

- Lipid Nanoparticles (LNP): Optimizing mRNA Delivery for Drug Development. (2025, February 27). Tebubio.

- Patent Watch August 2025 - November 2025. (2025, December 18). Controlled Release Society (CRS).

- The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. (2021, April 16). Web Pages.

- Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory. (2025, May 14).

- Composition, mechanism of action, and preparation process of mRNA–LNPs. (N.D.).

- Formulation and Composition of Lipid Nanoparticles (LNPs) Investigated in this Study. (N.D.).

- Synthesis and characterization of LNPs with different tail lengths. (N.D.).

- Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. (2025, March 21).

- A Deeper Look at Lipid Nanoparticles. (N.D.). Beckman Coulter.

- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024, October 22). Springer.

- Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid. (N.D.). PMC.

- The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022, July 3). PMC.

- Revisiting lipid nanoparticle composition and structure: A critical take on simul

Sources

- 1. Revolutionizing mRNA Delivery: The Role of Ionizable Lipids in LNPs - Oreate AI Blog [oreateai.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 4. ozbiosciences.com [ozbiosciences.com]

- 5. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. lookchem.com [lookchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. liposomes.ca [liposomes.ca]

- 13. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 14. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 20. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]